molecular formula C14H9N3O3 B7742965 2-(4-nitrophenyl)-1H-quinazolin-4-one

2-(4-nitrophenyl)-1H-quinazolin-4-one

Cat. No.: B7742965
M. Wt: 267.24 g/mol
InChI Key: PDSXUXCWTDUVSZ-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a fused bicyclic system consisting of a benzene ring and a pyrimidine ring The 4-nitrophenyl group attached to the quinazolinone core enhances its chemical reactivity and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-1H-quinazolin-4-one typically involves the condensation of 4-nitroaniline with anthranilic acid or its derivatives under acidic or basic conditions. One common method involves the reaction of 4-nitroaniline with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction mixture is heated to promote cyclization, resulting in the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-(4-aminophenyl)-1H-quinazolin-4-one.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

    Oxidation: Quinazoline derivatives with oxidized functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes and receptors involved in disease pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and the quinazolinone core play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

2-(4-nitrophenyl)-1H-quinazolin-4-one can be compared with other quinazolinone derivatives, such as:

    2-phenyl-1H-quinazolin-4-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    2-(4-chlorophenyl)-1H-quinazolin-4-one: Contains a chloro group instead of a nitro group, leading to variations in its chemical and biological properties.

    2-(4-methoxyphenyl)-1H-quinazolin-4-one: The presence of a methoxy group influences its solubility and interaction with biological targets.

Properties

IUPAC Name

2-(4-nitrophenyl)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3/c18-14-11-3-1-2-4-12(11)15-13(16-14)9-5-7-10(8-6-9)17(19)20/h1-8H,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSXUXCWTDUVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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